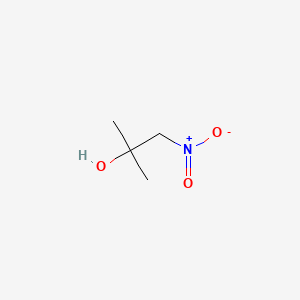![molecular formula C14H30N2O2 B6352836 Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate CAS No. 1099651-83-8](/img/structure/B6352836.png)
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a chemical compound with the molecular formula C14H30N2O2 . It is also known as β-Alanine, N-[4-(diethylamino)-1-methylbutyl]-, ethyl ester .
Physical And Chemical Properties Analysis
The molecular formula of this compound is C14H30N2O2, and its molecular weight is 258.4 . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current search results.Mecanismo De Acción
The anionic diethylaminoethyl groups attached to the cellulose backbone of Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate cellulose interact with positively charged molecules, such as proteins and nucleic acids. This interaction allows this compound cellulose to adsorb proteins, nucleic acids, and other molecules. The adsorbed molecules can then be separated and purified using chromatography or electrophoresis.
Biochemical and Physiological Effects
This compound cellulose has no known biochemical or physiological effects. It is a polysaccharide derivative that is used as a tool in scientific research and laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate cellulose is its ability to adsorb proteins, nucleic acids, and other molecules. This allows for the separation and purification of molecules using chromatography or electrophoresis. Additionally, this compound cellulose can be used to increase the solubility of proteins and other molecules. A limitation of this compound cellulose is that it is not suitable for applications that require a high degree of purity, such as protein purification.
Direcciones Futuras
Future research on Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate cellulose could focus on developing new methods for using this compound cellulose in chromatography and electrophoresis. Additionally, research could focus on developing new methods to increase the solubility of proteins and other molecules using this compound cellulose. Research could also focus on developing new methods to purify proteins and other molecules using this compound cellulose. Finally, research could focus on developing new methods to improve the efficiency of this compound cellulose in chromatography and electrophoresis.
Métodos De Síntesis
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate cellulose is synthesized by reacting cellulose with diethylaminoethyl chloride. The reaction is carried out in an aqueous solution and is catalyzed by an acid. The product of the reaction is a polysaccharide with anionic groups attached to the cellulose backbone. The anionic groups are diethylaminoethyl groups, which are negatively charged and can interact with positively charged molecules.
Aplicaciones Científicas De Investigación
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate cellulose has been used in a wide variety of scientific research applications. It has been used in chromatography to separate and purify proteins, nucleic acids, and other molecules. This compound cellulose has also been used in electrophoresis to separate molecules based on their charge. Additionally, it has been used to increase the solubility of proteins and other molecules.
Propiedades
IUPAC Name |
ethyl 3-[5-(diethylamino)pentan-2-ylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-5-16(6-2)12-8-9-13(4)15-11-10-14(17)18-7-3/h13,15H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBLAZXPPAFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)






![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)
![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)


![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)
![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)